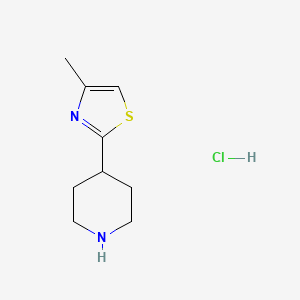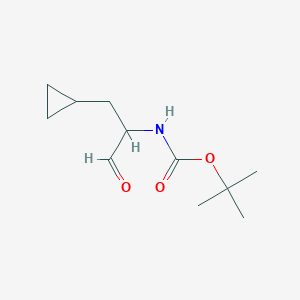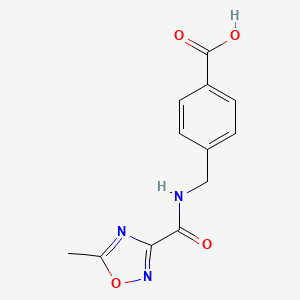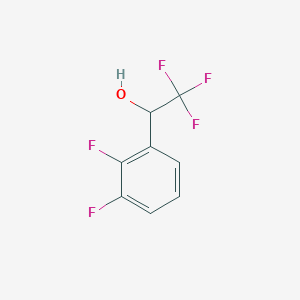
N''-cyclohexylguanidine; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘-cyclohexylguanidine; sulfuric acid is a compound formed by the combination of N’‘-cyclohexylguanidine and sulfuric acid. This compound is known for its unique chemical properties and applications in various scientific fields. N’'-cyclohexylguanidine is an organic compound with the molecular formula C7H17N3, while sulfuric acid is a highly corrosive mineral acid with the molecular formula H2SO4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-cyclohexylguanidine; sulfuric acid typically involves the reaction of N’'-cyclohexylguanidine with sulfuric acid under controlled conditions. The reaction is exothermic and requires careful handling due to the corrosive nature of sulfuric acid. The general reaction can be represented as follows:
C7H17N3+H2SO4→C7H17N3⋅H2SO4
Industrial Production Methods
In industrial settings, the production of N’'-cyclohexylguanidine; sulfuric acid involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity of the product. The final product is then purified through crystallization or distillation processes.
Análisis De Reacciones Químicas
Types of Reactions
N’'-cyclohexylguanidine; sulfuric acid undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with bases to form salts and water.
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of the guanidine group.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Neutralization: Reacts with bases such as sodium hydroxide under aqueous conditions to form salts.
Substitution: Nucleophiles such as halides can react with the guanidine group under mild conditions.
Oxidation/Reduction: Strong oxidizing or reducing agents can be used, but these reactions require careful control of conditions.
Major Products
Salts: Formed from neutralization reactions.
Substituted Compounds: Resulting from nucleophilic substitution reactions.
Oxidized/Reduced Products: Depending on the specific redox reaction conditions.
Aplicaciones Científicas De Investigación
N’'-cyclohexylguanidine; sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’'-cyclohexylguanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. The sulfuric acid component can enhance the compound’s reactivity and stability in various chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclooctylguanidine; sulfuric acid: Similar structure but with a cyclooctyl group instead of a cyclohexyl group.
N-ethylguanidine; sulfuric acid: Contains an ethyl group instead of a cyclohexyl group.
N-methylguanidine; sulfuric acid: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
N’'-cyclohexylguanidine; sulfuric acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The cyclohexyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Propiedades
Número CAS |
14948-93-7 |
|---|---|
Fórmula molecular |
C7H17N3O4S |
Peso molecular |
239.30 g/mol |
Nombre IUPAC |
2-cyclohexylguanidine;sulfuric acid |
InChI |
InChI=1S/C7H15N3.H2O4S/c8-7(9)10-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5H2,(H4,8,9,10);(H2,1,2,3,4) |
Clave InChI |
QIGNGLONSGDDTG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)


![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)




![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)
